Bromo-PEG4-MS

Description

BenchChem offers high-quality Bromo-PEG4-MS suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bromo-PEG4-MS including the price, delivery time, and more detailed information at info@benchchem.com.

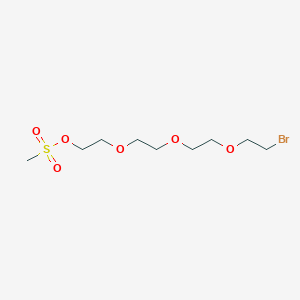

Structure

3D Structure

Properties

IUPAC Name |

2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethyl methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19BrO6S/c1-17(11,12)16-9-8-15-7-6-14-5-4-13-3-2-10/h2-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUIMQGOWWSFHND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCOCCOCCOCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19BrO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Bromo-PEG4-MS: A Heterobifunctional Linker for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG4-MS is a heterobifunctional crosslinker of significant interest in the field of targeted protein degradation (TPD). Specifically, it serves as a polyethylene glycol (PEG)-based linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are novel therapeutic modalities that leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. This guide provides a comprehensive overview of Bromo-PEG4-MS, including its chemical properties, its role in PROTAC synthesis, relevant experimental protocols, and its application in the development of potent protein degraders.

Core Concepts of PROTAC Technology

PROTACs are bifunctional molecules composed of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] By forming a ternary complex between the POI and the E3 ligase, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the proteasome.[3][4] The linker plays a crucial role in this process, as its length, flexibility, and chemical composition can significantly impact the stability and geometry of the ternary complex, and consequently, the efficiency of protein degradation.

Physicochemical Properties of Bromo-PEG4-MS

Bromo-PEG4-MS is characterized by a tetraethylene glycol (PEG4) spacer, which imparts hydrophilicity to the molecule. This increased water solubility can improve the overall physicochemical properties of the resulting PROTAC, potentially enhancing cell permeability and bioavailability. The molecule is flanked by two distinct reactive groups: a bromo group and a mesylate (MS) group. Both are excellent leaving groups, making them suitable for nucleophilic substitution reactions in the assembly of PROTACs.

| Property | Value | Source |

| Chemical Formula | C9H19BrO6S | |

| Molecular Weight | 335.21 g/mol | |

| CAS Number | 2167807-41-0 | |

| Appearance | Liquid | |

| Storage | -20°C | |

| Solubility | Soluble in DMSO, DMF, DCM |

Role in PROTAC Synthesis

The heterobifunctional nature of Bromo-PEG4-MS allows for a modular and strategic approach to PROTAC synthesis. The bromo and mesylate groups can be selectively reacted with different nucleophiles on the POI ligand and the E3 ligase ligand. For instance, the bromo group can react with a thiol or amine on one ligand, while the mesylate group can be displaced by a hydroxyl or another amine on the second ligand. This versatility allows for the convergent synthesis of a diverse library of PROTACs with varying linker attachment points and orientations.

Experimental Protocols

While a specific, published protocol for the direct use of Bromo-PEG4-MS was not identified in the literature, the following is a representative protocol for the synthesis of a BRD4-targeting PROTAC, adapted from established methods using similar bromo-PEG linkers. The mesylate group is expected to exhibit similar reactivity to the bromide under these conditions.

Synthesis of a BRD4-Targeting PROTAC using a Bromo-PEG4-Linker

This protocol describes the synthesis of a PROTAC targeting the BRD4 protein, a key regulator of gene expression implicated in cancer. The synthesis involves the coupling of a BRD4 inhibitor (e.g., JQ1) and an E3 ligase ligand (e.g., pomalidomide) via a PEG4 linker.

Step 1: Functionalization of JQ1 with the Bromo-PEG4-Linker

-

Materials:

-

(+)-JQ1 (1.0 eq)

-

Bromo-PEG4-MS (1.1 eq)

-

Potassium carbonate (K2CO3) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

Dissolve (+)-JQ1 in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

-

Add K2CO3 to the solution and stir for 30 minutes at room temperature.

-

Add Bromo-PEG4-MS to the reaction mixture.

-

Heat the reaction to 60°C and stir for 16-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the JQ1-PEG4-linker intermediate.

-

Step 2: Coupling of the JQ1-PEG4-Linker to Pomalidomide

-

Materials:

-

JQ1-PEG4-linker intermediate (1.0 eq)

-

Pomalidomide (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous DMF

-

-

Procedure:

-

Dissolve the JQ1-PEG4-linker intermediate and pomalidomide in anhydrous DMF under an inert atmosphere.

-

Add HATU and DIPEA to the solution.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final PROTAC product by preparative high-performance liquid chromatography (HPLC).

-

Step 3: Characterization

-

Confirm the identity and purity of the final PROTAC product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data Presentation

The efficacy of PROTACs is often evaluated by their ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following table presents representative data for BRD4-targeting PROTACs with PEG4 linkers, demonstrating the impact of linker composition on degradation efficiency.

| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| ARV-825 | PEG | Sub-nanomolar | >90 | Burkitt's Lymphoma | |

| PROTAC 1 | PEG | Not specified | >80 | 22Rv1 (Prostate Cancer) | |

| MZ1 | PEG | ~25 | >90 | HeLa (Cervical Cancer) |

Mandatory Visualizations

PROTAC Mechanism of Action

Caption: General mechanism of PROTAC-mediated protein degradation.

BRD4 Signaling Pathway in Cancer

Caption: Simplified BRD4 signaling pathway in cancer.

Conclusion

Bromo-PEG4-MS is a valuable chemical tool for the synthesis of PROTACs, a promising new class of therapeutics. Its heterobifunctional nature and the hydrophilic properties of the PEG spacer offer significant advantages in the rational design and development of effective protein degraders. The provided protocols and data serve as a guide for researchers in this exciting and rapidly evolving field, with the potential to address previously "undruggable" targets in various diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advancing targeted protein degradation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bromo-PEG4-MS: Chemical Structure, Properties, and Applications in Bioconjugation and Proteolysis Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bromo-PEG4-MS, a heterobifunctional linker critical in the fields of bioconjugation and targeted protein degradation. This document details its chemical structure and properties, offers insights into its applications, and provides exemplary experimental protocols for its use.

Introduction to Bromo-PEG4-MS

Bromo-PEG4-MS is a polyethylene glycol (PEG)-based linker molecule featuring a terminal bromo group and a methylsulfonyl (MS) group. The PEG4 moiety, consisting of four ethylene glycol units, imparts hydrophilicity, which can enhance the solubility and pharmacokinetic properties of the resulting conjugate. The bromo group serves as a reactive handle for nucleophilic substitution, while the methylsulfonyl group can act as a stable and polar component of the linker. These characteristics make Bromo-PEG4-MS and related structures valuable tools in the construction of complex biomolecules, most notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins.[1] They are typically composed of a ligand for a target protein (the "warhead") and a ligand for an E3 ubiquitin ligase, joined by a chemical linker. The linker's length, composition, and flexibility are critical determinants of a PROTAC's efficacy. Bromo-PEGylated linkers are frequently employed in PROTAC design due to their synthetic tractability and beneficial physicochemical properties.

Chemical Structure and Properties

The chemical structure of Bromo-PEG4-MS consists of a four-unit polyethylene glycol chain functionalized with a bromine atom at one terminus and a methylsulfonyl group at the other. A variety of related bromo-PEG4 derivatives with different terminal functional groups are also commercially available and widely used in research.

Table 1: Physicochemical Properties of Bromo-PEG4-MS and Related Linkers

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number | Key Functional Groups |

| Bromo-PEG4-MS | C9H19BrO6S | 335.21 | 2167807-41-0 | Bromo, Methylsulfonyl |

| Bromo-PEG4-acid | C11H21BrO6 | 329.18 | 1393330-38-5 | Bromo, Carboxylic Acid |

| Bromo-PEG4-bromide | C10H20Br2O4 | 364.07 | 57602-02-5 | Bromo, Bromo |

| Bromo-PEG4-azide | C10H20BrN3O4 | 326.19 | 1951439-37-4 | Bromo, Azide |

| Bromo-PEG4-alcohol | C8H17BrO4 | 257.12 | 85141-94-2 | Bromo, Hydroxyl |

| Bromo-PEG4-t-butyl ester | C15H29BrO6 | 385.29 | 564476-32-0 | Bromo, t-butyl ester |

Applications in Bioconjugation and PROTAC Synthesis

The primary application of Bromo-PEG4-MS and its analogues is in the covalent linkage of two molecular entities. The bromo group is a good leaving group and readily undergoes nucleophilic substitution reactions, particularly with soft nucleophiles like thiols (e.g., from cysteine residues in proteins) and phenols. This reactivity is fundamental to its use in bioconjugation and the synthesis of PROTACs.

PROTAC Synthesis

In the context of PROTACs, a bromo-PEG linker can be used to connect the target protein ligand to the E3 ligase ligand. The synthesis is often modular, with one of the ligands being functionalized with a nucleophile that reacts with the bromo-terminated linker.

The general principle of PROTAC action is the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

Experimental Protocols

The following are generalized protocols for reactions involving bromo-PEG linkers. Researchers should optimize these conditions for their specific substrates and applications.

General Protocol for Nucleophilic Substitution with a Phenolic Hydroxyl Group (PROTAC Synthesis)

This protocol is adapted for the synthesis of a PROTAC where the target protein ligand contains a phenolic hydroxyl group.

Materials:

-

Target protein ligand with a phenolic hydroxyl group (e.g., JQ1)

-

Bromo-PEG-linker (e.g., Bromo-PEG4-MS or a derivative)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Potassium carbonate (K2CO3)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Thin-layer chromatography (TLC) plates or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

-

Silica gel for column chromatography

Procedure:

-

To a solution of the target protein ligand (1.0 equivalent) in anhydrous DMF, add potassium carbonate (3.0 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of the bromo-PEG-linker (1.2 equivalents) in anhydrous DMF to the reaction mixture.

-

Heat the reaction to 60 °C and stir for 16 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO3, water, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the linker-ligand intermediate.

General Protocol for Amide Bond Formation with a Carboxylic Acid-Terminated PEG Linker

This protocol is for reacting a bromo-PEG-acid linker with an amine-containing molecule.

Materials:

-

Amine-containing molecule (e.g., E3 ligase ligand)

-

Bromo-PEG-acid linker (e.g., Bromo-PEG4-acid)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

DIPEA (N,N-Diisopropylethylamine)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

LC-MS for reaction monitoring

Procedure:

-

To a solution of the bromo-PEG-acid linker (1.0 equivalent) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).

-

Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

Add a solution of the amine-containing molecule (1.1 equivalents) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO3, water, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by preparative HPLC or flash column chromatography.

Conclusion

Bromo-PEG4-MS and its derivatives are versatile and valuable tools for researchers in chemistry, biology, and pharmacology. Their defined structure, hydrophilicity, and reactive handles make them ideal for constructing complex molecular architectures like PROTACs. The protocols and information provided in this guide serve as a foundation for the successful application of these linkers in innovative research and drug development endeavors. As the field of targeted protein degradation continues to expand, the importance of well-characterized and versatile linkers like Bromo-PEG4-MS will undoubtedly grow.

References

Synthesis of Bromo-PEG4-MS: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of Bromo-PEG4-MS, a valuable heterobifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs). The synthesis is presented as a two-step process commencing from the commercially available Tetraethylene glycol monomethyl ether (m-PEG4-OH). The procedures detailed herein are based on established chemical transformations and include reaction protocols, purification methods, and characterization data.

Overview of the Synthetic Pathway

The synthesis of Bromo-PEG4-MS is achieved through a two-step reaction sequence. The initial step involves the mesylation of the terminal hydroxyl group of Tetraethylene glycol monomethyl ether. The subsequent step is a nucleophilic substitution of the resultant mesylate group with a bromide ion to yield the final product.

Caption: Synthetic workflow for Bromo-PEG4-MS.

Experimental Protocols

Step 1: Synthesis of Tetraethylene glycol monomethyl ether mesylate (m-PEG4-OMs)

This procedure details the conversion of the terminal hydroxyl group of Tetraethylene glycol monomethyl ether to a mesylate, a good leaving group for the subsequent substitution reaction.

Reaction Scheme:

Caption: Mesylation of m-PEG4-OH.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Tetraethylene glycol monomethyl ether | 208.25 | 1.00 g | 4.80 |

| Methanesulfonyl chloride (MsCl) | 114.55 | 0.66 g | 5.76 |

| Triethylamine (Et3N) | 101.19 | 0.73 mL | 5.28 |

| Dichloromethane (DCM) | - | 20 mL | - |

Procedure:

-

To a solution of Tetraethylene glycol monomethyl ether (1.00 g, 4.80 mmol) in anhydrous dichloromethane (20 mL) under an inert atmosphere (e.g., nitrogen or argon), triethylamine (0.73 mL, 5.28 mmol) is added.

-

The reaction mixture is cooled to 0 °C in an ice bath.

-

Methanesulfonyl chloride (0.45 mL, 5.76 mmol) is added dropwise to the stirred solution.

-

The reaction is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction mixture is then washed successively with water (2 x 20 mL) and brine (20 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification:

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Tetraethylene glycol monomethyl ether mesylate.

Expected Yield:

The typical yield for this reaction is high, often exceeding 95%.

Step 2: Synthesis of Bromo-PEG4-MS

This protocol describes the nucleophilic substitution of the mesylate group with bromide to furnish the final product.

Reaction Scheme:

Caption: Bromination of m-PEG4-OMs.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Tetraethylene glycol monomethyl ether mesylate | 286.35 | 1.00 g | 3.49 |

| Lithium Bromide (LiBr) | 86.85 | 0.45 g | 5.24 |

| Acetone | - | 25 mL | - |

Procedure:

-

A solution of Tetraethylene glycol monomethyl ether mesylate (1.00 g, 3.49 mmol) in anhydrous acetone (25 mL) is prepared in a round-bottom flask.

-

Lithium bromide (0.45 g, 5.24 mmol) is added to the solution.

-

The reaction mixture is heated to reflux and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between dichloromethane (30 mL) and water (30 mL).

-

The aqueous layer is extracted with dichloromethane (2 x 15 mL).

-

The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to give the crude Bromo-PEG4-MS.

Purification:

The crude product is purified by flash column chromatography on silica gel using a suitable eluent system, such as a gradient of ethyl acetate in hexanes, to yield the pure product.

Expected Yield:

The yield for the nucleophilic substitution of mesylates with bromide is typically high, often in the range of 80-95%.

Characterization Data

The structural integrity and purity of the synthesized compounds should be confirmed by spectroscopic methods.

Table 1: 1H NMR Data

| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| m-PEG4-OMs | 4.38 | t | 2H | -CH2-OMs |

| 3.75 | t | 2H | -CH2-CH2-OMs | |

| 3.68 - 3.60 | m | 12H | PEG backbone (-O-CH2-CH2-O-) | |

| 3.55 | t | 2H | -CH2-OCH3 | |

| 3.38 | s | 3H | -OCH3 | |

| 3.08 | s | 3H | -SO2CH3 | |

| Bromo-PEG4-MS | 3.80 | t | 2H | -CH2-Br |

| 3.68 - 3.60 | m | 14H | PEG backbone (-O-CH2-CH2-O-) | |

| 3.55 | t | 2H | -CH2-OCH3 | |

| 3.38 | s | 3H | -OCH3 |

Note: NMR spectra should be recorded in CDCl3. Chemical shifts are referenced to the residual solvent peak.

Table 2: 13C NMR Data (Predicted)

| Compound | Chemical Shift (δ, ppm) | Assignment |

| m-PEG4-OMs | ~71.9 | -CH2-OMs |

| ~70.8 - 70.5 | PEG backbone (-O-CH2-CH2-O-) | |

| ~69.0 | -CH2-CH2-OMs | |

| ~59.0 | -OCH3 | |

| ~37.7 | -SO2CH3 | |

| Bromo-PEG4-MS | ~71.9 | -O-CH2-CH2-Br |

| ~70.8 - 70.5 | PEG backbone (-O-CH2-CH2-O-) | |

| ~70.0 | -O-CH2-CH2-Br | |

| ~59.0 | -OCH3 | |

| ~30.3 | -CH2-Br |

Note: Predicted chemical shifts are based on typical values for similar structures and should be confirmed by experimental data.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Methanesulfonyl chloride is corrosive and lachrymatory; handle with extreme care.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

-

Lithium bromide is hygroscopic and an irritant.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

An In-depth Technical Guide to Bromo-PEG4-NHS Ester: Suppliers, Cost, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Bromo-PEG4-NHS ester, a heterobifunctional crosslinker increasingly utilized in advanced biomedical research and drug development. The guide details commercially available suppliers, associated costs, and the fundamental chemical properties of this reagent. A significant focus is placed on its primary application as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), elucidating the mechanism of action within the ubiquitin-proteasome pathway. Detailed experimental protocols for bioconjugation and PROTAC synthesis are provided, accompanied by illustrative diagrams to clarify complex biological and chemical processes.

Introduction to Bromo-PEG4-NHS Ester

Bromo-PEG4-NHS ester, also referred to as Bromoacetamido-PEG4-NHS ester, is a versatile chemical tool employed in bioconjugation and chemical biology.[1][2] It features two distinct reactive moieties connected by a 4-unit polyethylene glycol (PEG) spacer. The N-hydroxysuccinimide (NHS) ester facilitates covalent linkage to primary amines, such as those found on the side chains of lysine residues in proteins.[1][3] Concurrently, the bromoacetyl group can react with thiol groups, for instance, from cysteine residues.[1] The PEG4 spacer enhances the solubility and bioavailability of the resulting conjugate. This dual reactivity makes it an ideal linker for creating complex biomolecular architectures, most notably in the burgeoning field of targeted protein degradation.

Commercial Suppliers and Cost Analysis

A variety of chemical suppliers offer Bromo-PEG4-NHS ester, often under the more specific name Bromoacetamido-PEG4-NHS ester. The cost can vary based on purity, quantity, and the specific vendor. Below is a comparative table of major suppliers and their listed prices.

| Supplier | Catalog Number | Purity | Quantity | Price (USD) |

| BroadPharm | BP-20569 | >98% | 100 mg | $280.00 |

| 250 mg | $485.00 | |||

| 500 mg | $960.00 | |||

| AxisPharm | AP10955 | >95% | 100 mg | $280.00 |

| 250 mg | $485.00 | |||

| 500 mg | $960.00 | |||

| MedChemExpress | HY-132017 | >98% | 100 mg | Inquire |

| 250 mg | Inquire | |||

| MolCore | MC739230 | >98% | Inquire | Inquire |

| TargetMol | T10794 | >98% | Inquire | Inquire |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.

Applications in PROTAC-Mediated Protein Degradation

The most prominent application of Bromo-PEG4-NHS ester is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.

A PROTAC molecule consists of three key components:

-

A ligand for the target protein (or "warhead"): This moiety binds specifically to the protein of interest that is targeted for degradation.

-

A ligand for an E3 ubiquitin ligase: This part of the molecule recruits an E3 ligase, an enzyme that facilitates the transfer of ubiquitin to a target protein.

-

A chemical linker: This connects the target protein ligand and the E3 ligase ligand.

Bromo-PEG4-NHS ester serves as a versatile linker in PROTAC design. Its dual reactive ends allow for the covalent attachment of the "warhead" and the E3 ligase ligand, effectively creating the bifunctional PROTAC molecule. The PEG4 spacer provides the necessary flexibility and length to facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

The Ubiquitin-Proteasome Signaling Pathway

The ubiquitin-proteasome pathway is a fundamental cellular process for protein degradation. The process begins with the activation of ubiquitin, a small regulatory protein, by an E1 activating enzyme. The activated ubiquitin is then transferred to an E2 conjugating enzyme. Subsequently, an E3 ubiquitin ligase mediates the transfer of ubiquitin from the E2 enzyme to a lysine residue on the target protein. This process is repeated to form a polyubiquitin chain on the target protein, which acts as a signal for its recognition and degradation by the 26S proteasome.

A PROTAC molecule acts as a bridge, bringing the target protein into close proximity with an E3 ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

The following are representative protocols for the use of Bromo-PEG4-NHS ester in bioconjugation and PROTAC synthesis. These protocols are intended as a guide and may require optimization for specific applications.

General Protocol for Protein Conjugation with Bromo-PEG4-NHS Ester

This protocol describes the conjugation of Bromo-PEG4-NHS ester to a protein containing accessible primary amines and thiols.

Materials:

-

Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-8.0)

-

Bromo-PEG4-NHS ester

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette

Procedure:

-

Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in an amine-free buffer such as PBS.

-

Reagent Preparation: Immediately before use, dissolve the Bromo-PEG4-NHS ester in anhydrous DMF or DMSO to a stock concentration of 10 mM.

-

Conjugation Reaction:

-

Add a 10- to 50-fold molar excess of the dissolved Bromo-PEG4-NHS ester to the protein solution. The optimal molar ratio should be determined empirically.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove excess, unreacted Bromo-PEG4-NHS ester and byproducts using a desalting column or by dialysis against a suitable buffer.

-

Characterization: Confirm the conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.

Representative Protocol for PROTAC Synthesis using Bromo-PEG4-NHS Ester

This protocol outlines a two-step synthesis of a PROTAC, where a target protein ligand with a free amine is first coupled to the NHS ester of the linker, followed by the reaction of the bromoacetyl group with a thiol-containing E3 ligase ligand.

Materials:

-

Target protein ligand with a primary amine

-

E3 ligase ligand with a thiol group

-

Bromo-PEG4-NHS ester

-

Anhydrous DMF or DMSO

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

High-performance liquid chromatography (HPLC) for purification

-

Mass spectrometry for characterization

Procedure:

Step 1: Reaction of Target Protein Ligand with Bromo-PEG4-NHS Ester

-

Dissolve the target protein ligand (1 equivalent) and Bromo-PEG4-NHS ester (1.1 equivalents) in anhydrous DMF.

-

Add TEA or DIPEA (2-3 equivalents) to the reaction mixture to act as a base.

-

Stir the reaction at room temperature for 2-4 hours or until the reaction is complete as monitored by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting intermediate (Target Protein Ligand-PEG4-Bromo) by flash column chromatography or preparative HPLC.

Step 2: Reaction of the Intermediate with the E3 Ligase Ligand

-

Dissolve the purified intermediate from Step 1 (1 equivalent) and the thiol-containing E3 ligase ligand (1.2 equivalents) in anhydrous DMF.

-

Add a base such as DIPEA (2-3 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours or until completion as monitored by TLC or LC-MS.

-

Upon completion, purify the final PROTAC product by preparative HPLC.

-

Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.

Caption: PROTAC synthesis workflow.

Conclusion

Bromo-PEG4-NHS ester is a valuable and versatile heterobifunctional linker for researchers in drug discovery and chemical biology. Its well-defined reactive ends and the inclusion of a PEG spacer make it particularly suitable for the synthesis of PROTACs, a promising new class of therapeutics. This guide has provided an overview of its suppliers, cost, and a detailed look into its application in targeted protein degradation. The experimental protocols and diagrams presented herein offer a practical resource for the design and execution of experiments involving Bromo-PEG4-NHS ester. As the field of targeted protein degradation continues to expand, the utility of well-designed linkers like Bromo-PEG4-NHS ester will undoubtedly grow in importance.

References

An In-depth Technical Guide to Bromo-PEG4-MS and its Congeners in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bromo-PEG4 Linkers

Bromo-PEG4 linkers are heterobifunctional molecules that play a pivotal role in modern bioconjugation and drug delivery. They are constructed around a core of four repeating ethylene glycol units (PEG4), which imparts hydrophilicity and biocompatibility to the linker. This polyethylene glycol chain is flanked by two distinct functional groups, allowing for the sequential or orthogonal conjugation of different molecules.

The "Bromo" designation refers to a terminal bromine atom, which serves as an excellent leaving group in nucleophilic substitution reactions. This allows for the straightforward attachment of the linker to a variety of nucleophiles, such as amines, thiols, and hydroxyl groups, found on biomolecules or synthetic constructs.

The other end of the linker can be modified with various functional groups, leading to a diverse family of reagents tailored for specific applications. The "-MS" in Bromo-PEG4-MS is presumed to stand for Methane Thiosulfonate, a functional group known for its reactivity towards thiols, forming stable disulfide bonds. This makes Bromo-PEG4-MS a valuable tool for site-specific modification of cysteine residues in proteins.

The Role of Bromo-PEG4-MS in PROTACs

PROTACs are revolutionary therapeutic agents that co-opt the body's own ubiquitin-proteasome system to selectively degrade target proteins. A PROTAC molecule typically consists of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.

The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. Bromo-PEG4-MS is an ideal candidate for a PROTAC linker due to several key features:

-

Hydrophilicity: The PEG4 core enhances the aqueous solubility of the PROTAC, which is often a challenge for these relatively large molecules.

-

Flexibility and Length: The length and flexibility of the PEG4 chain can be optimized to ensure the proper orientation of the two ligands for efficient ternary complex formation.

-

Bifunctionality: The bromo and methane thiosulfonate groups provide orthogonal handles for the sequential attachment of the target protein ligand and the E3 ligase ligand.

Quantitative Data of Bromo-PEG4 Derivatives

While specific data for Bromo-PEG4-MS is limited, a wealth of information exists for its closely related analogs. The following table summarizes the key quantitative data for a selection of commercially available Bromo-PEG4 derivatives.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| Bromo-PEG4-MS (presumed) | Not Available | C11H23BrO6S2 | 414.51 | >95% |

| Bromo-PEG4-acid | 1393330-38-5 | C11H21BrO6 | 329.18 | >98%[1] |

| Bromo-PEG4-azide | 1951439-37-4 | C10H20BrN3O4 | 326.18 | >98%[2] |

| Bromo-PEG4-bromide | 57602-02-5 | C10H20Br2O4 | 364.07 | >98%[3][4][5] |

| Bromo-PEG4-t-butyl ester | 564476-32-0 | C15H29BrO6 | 385.29 | >98% |

| m-PEG4-bromide | 110429-45-3 | C9H19BrO4 | 271.15 | >95% |

Experimental Protocols

Due to the lack of specific published protocols for the synthesis and use of Bromo-PEG4-MS, this section provides generalized experimental methodologies for the synthesis of a PROTAC using a heterobifunctional Bromo-PEG4 linker. These protocols are based on standard bioconjugation techniques and the known reactivity of the functional groups involved.

General Synthesis of a PROTAC using a Bromo-PEG4 Linker

This protocol describes a two-step synthesis of a PROTAC, starting with the attachment of the E3 ligase ligand to the bromo- end of the linker, followed by the conjugation of the target protein ligand to the other functional group.

Step 1: Conjugation of the E3 Ligase Ligand to the Bromo-PEG4 Linker

-

Materials:

-

Bromo-PEG4-X (where X is the second functional group, e.g., Methane Thiosulfonate)

-

E3 Ligase Ligand with a nucleophilic handle (e.g., an amine or thiol)

-

Aprotic solvent (e.g., DMF or DMSO)

-

Base (e.g., Diisopropylethylamine - DIPEA)

-

-

Procedure:

-

Dissolve the Bromo-PEG4-X linker and the E3 ligase ligand in the aprotic solvent.

-

Add the base to the reaction mixture to facilitate the nucleophilic substitution.

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or LC-MS.

-

Purify the resulting conjugate by flash chromatography or preparative HPLC.

-

Step 2: Conjugation of the Target Protein Ligand

-

Materials:

-

Purified E3 Ligase Ligand-PEG4-X conjugate from Step 1

-

Target Protein Ligand with a compatible reactive group for "X"

-

Appropriate solvent and catalyst depending on the nature of "X"

-

-

Procedure:

-

Dissolve the E3 Ligase Ligand-PEG4-X conjugate and the Target Protein Ligand in a suitable solvent.

-

Add any necessary catalysts or reagents to initiate the conjugation reaction.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, purify the final PROTAC molecule using preparative HPLC.

-

Mandatory Visualizations

Signaling Pathway of PROTAC Action

The following diagram illustrates the catalytic mechanism of protein degradation induced by a PROTAC molecule.

References

An In-depth Technical Guide to Bromo-PEG4-NHS Ester: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bromo-PEG4-NHS ester, a heterobifunctional crosslinker pivotal in bioconjugation and the development of targeted therapeutics. This document details its physicochemical properties, with a focus on its molecular weight, and provides detailed experimental protocols for its application in protein labeling and Proteolysis Targeting Chimera (PROTAC) synthesis.

Core Properties of Bromo-PEG4-NHS Ester

Bromo-PEG4-NHS ester is a versatile chemical tool featuring a tetra-polyethylene glycol (PEG4) spacer, which enhances solubility and provides spatial separation between conjugated molecules. One terminus is functionalized with a bromo group, a reactive handle for nucleophilic substitution, while the other end contains an N-hydroxysuccinimide (NHS) ester, which efficiently reacts with primary amines.

It is important to note that while the user query specified "Bromo-PEG4-MS," the widely documented and commercially available compound is Bromo-PEG4-NHS ester . It is highly probable that "MS" was a typographical error. This guide will focus on the properties and applications of the NHS ester variant.

Physicochemical Data

The fundamental properties of Bromo-PEG4-NHS ester are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 426.26 g/mol | [1][2] |

| Chemical Formula | C15H24BrNO8 | [1][2] |

| CAS Number | 2148295-98-9 | [2] |

Molecular Weight Calculation

The molecular weight of Bromo-PEG4-NHS ester is derived from the sum of the atomic weights of its constituent atoms. The table below details this calculation.

| Element (Symbol) | Number of Atoms | Standard Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |

| Carbon (C) | 15 | 12.011 | 180.165 |

| Hydrogen (H) | 24 | 1.008 | 24.192 |

| Bromine (Br) | 1 | 79.904 | 79.904 |

| Nitrogen (N) | 1 | 14.007 | 14.007 |

| Oxygen (O) | 8 | 15.999 | 127.992 |

| Total Molecular Weight | 426.260 |

Applications in Bioconjugation and Drug Discovery

The dual reactivity of Bromo-PEG4-NHS ester makes it a valuable reagent in several advanced biochemical applications.

-

Protein Labeling and Modification : The NHS ester functionality allows for the straightforward conjugation of the PEG linker to proteins and other biomolecules via primary amines present on lysine residues and the N-terminus. This can be used to introduce a PEG spacer for various purposes, including improving solubility or providing an attachment point for other molecules.

-

PROTAC Synthesis : Bromo-PEG4-NHS ester is a key building block in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The bromo group on the PEG linker can be used to attach a ligand for the protein of interest, while the NHS ester can be reacted with an E3 ligase ligand.

Experimental Protocols

The following sections provide detailed methodologies for common applications of Bromo-PEG4-NHS ester.

Protocol 1: General Protein Labeling with Bromo-PEG4-NHS Ester

This protocol outlines the steps for conjugating Bromo-PEG4-NHS ester to a protein via its primary amines.

Materials:

-

Protein of interest

-

Bromo-PEG4-NHS ester

-

Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting column

Procedure:

-

Protein Preparation: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines, such as Tris, should be avoided as they will compete with the protein for reaction with the NHS ester.

-

Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of Bromo-PEG4-NHS ester in anhydrous DMF or DMSO. Do not store the stock solution, as the NHS ester is susceptible to hydrolysis.

-

Conjugation Reaction: Add a 10- to 50-fold molar excess of the Bromo-PEG4-NHS ester stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

-

Purification: Remove excess, unreacted Bromo-PEG4-NHS ester and byproducts using a desalting column.

Protocol 2: Synthesis of a PROTAC using Bromo-PEG4-NHS Ester

This protocol provides a general workflow for the synthesis of a PROTAC, where Bromo-PEG4-NHS ester serves as the linker.

Materials:

-

Ligand for the protein of interest (POI) containing a nucleophilic group (e.g., a phenol or thiol)

-

Ligand for an E3 ubiquitin ligase containing a primary amine

-

Bromo-PEG4-NHS ester

-

Anhydrous DMF or DMSO

-

Base (e.g., Diisopropylethylamine - DIPEA)

-

Purification system (e.g., HPLC)

Procedure:

-

Step A: Conjugation to the POI Ligand:

-

Dissolve the POI ligand and a slight molar excess of a non-nucleophilic base (e.g., DIPEA) in anhydrous DMF or DMSO.

-

Add Bromo-PEG4-NHS ester to the solution.

-

Stir the reaction at room temperature until the reaction is complete (monitor by LC-MS).

-

Purify the resulting POI-linker intermediate by HPLC.

-

-

Step B: Conjugation to the E3 Ligase Ligand:

-

Dissolve the purified POI-linker intermediate and the E3 ligase ligand in anhydrous DMF or DMSO.

-

Add a non-nucleophilic base such as DIPEA to catalyze the reaction between the NHS ester and the amine on the E3 ligase ligand.

-

Stir the reaction at room temperature until completion (monitor by LC-MS).

-

Purify the final PROTAC molecule by HPLC.

-

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.

Caption: Workflow for Protein Labeling.

Caption: PROTAC Synthesis and Mechanism.

References

A Deep Dive into the Solubility of Bromo-PEG4-MS: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Bromo-PEG4-MS, a heterobifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Understanding the solubility of this critical reagent is paramount for its effective handling, storage, and application in complex chemical syntheses. This document outlines its solubility in various common laboratory solvents, provides generalized experimental protocols for solubility determination, and presents a logical framework for assessing its behavior in different solvent systems.

Core Concepts and Structure

Bromo-PEG4-MS, with the chemical formula C9H19BrO6S, is a polyethylene glycol (PEG)-based linker. The structure incorporates a bromo group at one end and a mesylate (MS) group at the other, connected by a tetra-ethylene glycol (PEG4) spacer. The PEG spacer is a key feature, as it is known to enhance the aqueous solubility of molecules to which it is attached. The bromo and mesylate functional groups are excellent leaving groups for nucleophilic substitution reactions, making this linker a versatile tool in synthetic chemistry.

Qualitative Solubility Profile

| Compound | Soluble In |

| Bromo-PEG4-MS | Data not explicitly provided; however, based on its structure and the solubility of similar compounds, it is likely soluble in DMSO, DMF, and chlorinated solvents like DCM. |

| Bromo-PEG4-acid | Water, DMSO, DMF, DCM[1] |

| Bromo-PEG4-t-butyl ester | DMSO, DCM, DMF[2] |

| Bromoacetamido-PEG4-acid | Water, DCM[3] |

Note: This table provides a general guideline. The solubility can be influenced by factors such as temperature, purity of the compound, and the presence of other solutes. It is always recommended to perform small-scale solubility tests before proceeding with larger-scale experiments.

Experimental Protocol for Solubility Determination

While precise, quantitative solubility data for Bromo-PEG4-MS is not published, a researcher can determine this experimentally. The following is a generalized protocol for determining the solubility of a compound like Bromo-PEG4-MS in a specific solvent.

Objective: To determine the approximate solubility of Bromo-PEG4-MS in a given solvent at a specific temperature.

Materials:

-

Bromo-PEG4-MS

-

Selected solvent(s) of interest (e.g., water, DMSO, DMF, DCM, ethanol)

-

Vials with caps

-

Magnetic stirrer and stir bars or vortex mixer

-

Analytical balance

-

Micro-pipettes

-

Temperature-controlled environment (e.g., water bath, incubator)

Procedure:

-

Preparation of Saturated Solution:

-

Add a pre-weighed excess amount of Bromo-PEG4-MS to a known volume of the solvent in a vial.

-

Seal the vial to prevent solvent evaporation.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or vortex mixer can be used.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, allow the undissolved solute to settle.

-

Carefully collect a known volume of the supernatant (the clear, saturated solution) without disturbing the undissolved solid. Centrifugation can be used to facilitate this separation.

-

-

Quantification of Dissolved Solute:

-

Evaporate the solvent from the collected supernatant under reduced pressure or by gentle heating.

-

Weigh the remaining residue (the dissolved Bromo-PEG4-MS).

-

Calculate the solubility in terms of mg/mL or mol/L.

-

Safety Precautions: Always handle Bromo-PEG4-MS and organic solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Visualizing Solubility and Experimental Workflow

The following diagrams illustrate the logical relationships in solubility and a typical experimental workflow for its determination.

Caption: Logical relationship of Bromo-PEG4-MS structural components to solvent polarity.

Caption: Experimental workflow for determining the solubility of Bromo-PEG4-MS.

Conclusion

While quantitative solubility data for Bromo-PEG4-MS is not readily published, its chemical structure, characterized by a hydrophilic PEG4 spacer, suggests good solubility in a range of common organic solvents. For drug development professionals and scientists, understanding this solubility profile is crucial for designing and executing synthetic routes, particularly in the construction of PROTACs and other complex molecules. The provided generalized experimental protocol offers a reliable method for determining precise solubility in specific solvent systems, ensuring the efficient and effective use of this versatile chemical linker.

References

Navigating the Stability of Bromo-PEG4-MS: A Technical Guide for Researchers

An in-depth examination of the core principles governing the stability and optimal storage of Bromo-PEG4-MS, a critical reagent in bioconjugation and drug development. This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of handling and storage best practices to ensure experimental reproducibility and maximize the shelf-life of this versatile molecule.

Bromo-PEG4-MS (Bromo-Polyethylene Glycol-Mesylate) is a heterobifunctional linker widely utilized in the synthesis of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics. The inherent reactivity of its terminal bromo and mesylate groups, while advantageous for bioconjugation, also renders the molecule susceptible to degradation if not handled and stored correctly. This guide outlines the critical factors influencing the stability of Bromo-PEG4-MS and provides detailed recommendations for its proper storage and handling.

Core Stability Considerations

The stability of Bromo-PEG4-MS is primarily influenced by environmental factors such as temperature, moisture, and light. Like many PEG derivatives, it is susceptible to oxidative degradation and hydrolysis. The bromide and mesylate functional groups are good leaving groups, making them reactive towards nucleophiles, including water.

Key Degradation Pathways:

-

Hydrolysis: The mesylate and bromide groups can undergo hydrolysis, particularly in the presence of moisture, leading to the formation of hydroxylated PEG species and a loss of reactivity. While specific hydrolysis rates for Bromo-PEG4-MS are not extensively published, the general principles of nucleophilic substitution suggest that exposure to aqueous environments should be minimized.

-

Oxidation: The polyethylene glycol chain can be susceptible to oxidative degradation, especially when exposed to air and light over extended periods. This can lead to chain cleavage and the formation of various byproducts, compromising the integrity and functionality of the linker.

Recommended Storage and Handling Protocols

To mitigate degradation and ensure the long-term stability of Bromo-PEG4-MS, adherence to stringent storage and handling protocols is paramount. The following recommendations are based on general best practices for PEG derivatives and information from suppliers of similar compounds.

Long-Term Storage

For optimal long-term stability, Bromo-PEG4-MS should be stored under the following conditions:

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C | Minimizes the rate of chemical degradation and hydrolysis.[1][2][3] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidative degradation of the PEG backbone.[4] |

| Light | In the dark (amber vial) | Protects against light-induced degradation.[4] |

| Moisture | Desiccated environment | Prevents hydrolysis of the reactive functional groups. |

Handling Procedures

Proper handling techniques are crucial to prevent the introduction of contaminants and moisture, which can compromise the stability of the reagent.

General Workflow for Handling Solid Bromo-PEG4-MS:

Caption: A stepwise workflow for handling solid Bromo-PEG4-MS to minimize exposure to air and moisture.

Preparation of Stock Solutions:

If preparing a stock solution, use a dry, aprotic solvent such as anhydrous DMSO or DMF.

-

Solvent Preparation: Ensure the solvent is of high purity and low water content.

-

Dissolution: Under an inert atmosphere, add the solvent to the vial containing the pre-weighed Bromo-PEG4-MS.

-

Storage of Solution: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For solutions in DMSO, be aware of the freezing point and ensure proper thawing before use.

Potential Degradation Pathway

The primary degradation concern for Bromo-PEG4-MS in the presence of water is hydrolysis. The following diagram illustrates the potential hydrolytic degradation pathway.

Caption: A simplified representation of the potential hydrolysis of Bromo-PEG4-MS, leading to loss of the reactive mesylate group.

Experimental Protocols for Stability Assessment

While specific, validated stability-indicating assays for Bromo-PEG4-MS are not readily found in the public domain, general analytical techniques can be employed to assess its purity and degradation over time.

High-Performance Liquid Chromatography (HPLC):

-

Objective: To monitor the purity of Bromo-PEG4-MS and detect the appearance of degradation products.

-

Methodology:

-

Column: A C18 reverse-phase column is typically suitable for PEG derivatives.

-

Mobile Phase: A gradient of water and acetonitrile (both with 0.1% trifluoroacetic acid or formic acid) is a common starting point.

-

Detection: UV detection (if the molecule has a chromophore) or, more universally, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD). Mass spectrometry (LC-MS) can be used for peak identification.

-

Procedure: A sample of Bromo-PEG4-MS is dissolved in an appropriate solvent and injected onto the HPLC system. The resulting chromatogram will show a main peak for the intact molecule. The appearance of new peaks or a decrease in the area of the main peak over time under specific storage conditions indicates degradation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the chemical structure and identify potential degradation products.

-

Methodology:

-

Solvent: A deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆).

-

Procedure: ¹H and ¹³C NMR spectra are acquired. The disappearance of signals corresponding to the bromo or mesylate groups, or the appearance of new signals (e.g., corresponding to a hydroxyl group), would indicate degradation.

-

Summary of Storage Recommendations

| Compound Family | Recommended Storage Temperature | Key Considerations |

| Bromo-PEG4-acid | -20°C | Protect from moisture. |

| Bromo-PEG4-azide | -5°C | Keep dry and avoid sunlight. |

| Bromo-PEG4-bromide | -20°C (3 years stability) | Stable in pure form at low temperatures. |

| General PEG Derivatives | ≤ -15°C | Store under inert gas and in the dark. |

| Bromo-PEG4-MS | -20°C (Recommended) | Protect from moisture, light, and oxygen. |

By implementing these storage and handling best practices, researchers can ensure the integrity and reactivity of Bromo-PEG4-MS, leading to more reliable and reproducible results in their drug discovery and development endeavors.

References

In-Depth Technical Guide on the Safety of Bromo-PEG4-NHS Ester

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the safety profile of chemical reagents is paramount. This guide provides a detailed overview of the safety data for Bromo-PEG4-NHS ester, a heterobifunctional crosslinker commonly used in bioconjugation and drug delivery systems. Due to variations in commercially available products, this guide focuses on Bromoacetamido-PEG4-NHS ester (CAS Number: 1260139-70-5) , for which safety data sheets are accessible.

Physicochemical and Safety Data

The following table summarizes the available quantitative data for Bromoacetamido-PEG4-NHS ester. It is important to note that safety classifications may vary between suppliers.

| Property | Value | Source |

| Chemical Name | Bromoacetamido-PEG4-NHS ester | BroadPharm, AxisPharm |

| CAS Number | 1260139-70-5 | BroadPharm, AxisPharm |

| Molecular Formula | C₁₇H₂₇BrN₂O₉ | BroadPharm, AxisPharm |

| Molecular Weight | 483.31 g/mol | BroadPharm, AxisPharm |

| Purity | ≥95% | BroadPharm, AxisPharm |

| Solubility | Soluble in DMSO, DMF, DCM | BroadPharm |

| Storage Temperature | -20°C | BroadPharm, AxisPharm |

| GHS Hazard Classification | Not classified as a hazard (BroadPharm) | BroadPharm Safety Data Sheet[1] |

| Harmful if swallowed (H302) (Fluorochem) | Fluorochem |

Note: Conflicting hazard classifications exist for this compound. Users should exercise caution and refer to the specific safety data sheet provided by their supplier.

Toxicological Profile

While a comprehensive toxicological study for Bromoacetamido-PEG4-NHS ester is not publicly available, the hazards of its constituent reactive groups—bromoacetamide and N-hydroxysuccinimide (NHS) ester—can provide insight into its potential toxicity.

Bromoacetamide Moiety: Bromoacetamide and related compounds are known to be alkylating agents. The bromoacetyl group can react with nucleophilic residues on biomolecules, such as sulfhydryl groups on cysteine residues in proteins. 2-Bromoacetamide is classified as toxic if swallowed and can cause severe skin burns and eye damage[2][3][4][5]. This suggests that the bromoacetamide portion of the Bromo-PEG4-NHS ester molecule is a likely source of potential toxicity.

NHS Ester Moiety: NHS esters are reactive towards primary and secondary amines. While N-hydroxysuccinimide itself is not considered highly toxic, the reactivity of the ester can lead to the indiscriminate modification of proteins and other biomolecules, which could have cytotoxic effects. NHS esters are also known to be moisture-sensitive and can hydrolyze, which reduces their reactivity for the intended conjugation but does not necessarily eliminate all potential hazards.

Experimental Protocols for Safe Handling

Adherence to strict safety protocols is essential when working with Bromo-PEG4-NHS ester. The following are recommended procedures based on general laboratory safety principles and information from related safety data sheets.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles.

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Wear a laboratory coat and ensure skin is not exposed.

Handling and Storage:

-

Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid inhalation of dust or aerosols.

-

Avoid contact with skin and eyes.

-

Store the compound at -20°C in a tightly sealed container, protected from moisture and light.

-

Equilibrate the vial to room temperature before opening to prevent moisture condensation.

First Aid Measures:

-

After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.

-

After skin contact: Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.

-

After inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Get medical attention if symptoms occur.

-

After ingestion: Wash out mouth with water. Remove victim to fresh air and keep at rest in a position comfortable for breathing. If material has been swallowed and the exposed person is conscious, give small quantities of water to drink. Do not induce vomiting unless directed to do so by medical personnel. Get medical attention if symptoms occur.

Disposal:

-

Dispose of contents and container in accordance with all local, regional, national and international regulations.

Visualizing Safety and Reactivity

To better understand the safe handling workflow and the potential mechanism of toxicity, the following diagrams are provided.

References

The Pivotal Role of PEG Linkers in PROTACs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's intrinsic protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker, far from being a passive spacer, is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. Among the various linker archetypes, polyethylene glycol (PEG) linkers have garnered significant attention due to their unique physicochemical properties. This technical guide provides a comprehensive overview of the role of PEG linkers in PROTAC design, summarizing key quantitative data, detailing experimental protocols, and visualizing essential pathways and workflows to empower researchers in the rational design and development of next-generation protein degraders.

Introduction to PROTACs and the Significance of the Linker

PROTACs operate by inducing the formation of a ternary complex between the POI and an E3 ubiquitin ligase, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[1][2] This catalytic mechanism allows for the degradation of target proteins at sub-stoichiometric concentrations, a significant advantage over traditional occupancy-based inhibitors.[2]

The success of a PROTAC is intricately linked to the properties of its linker. The linker's length, composition, and flexibility directly influence the formation and stability of the ternary complex, a prerequisite for efficient protein degradation.[3] An optimal linker facilitates a productive orientation of the POI and E3 ligase, while linkers that are too short may introduce steric hindrance, and those that are excessively long can lead to reduced efficacy.[4]

The Multifaceted Role of PEG Linkers in PROTACs

Polyethylene glycol (PEG) linkers are composed of repeating ethylene glycol units and are among the most common motifs incorporated into PROTAC structures. Their prevalence stems from a unique combination of properties that address several challenges in PROTAC development.

Enhancing Physicochemical Properties

A primary challenge in PROTAC design is their often-high molecular weight and lipophilicity, which can lead to poor aqueous solubility. PEG linkers, with their inherent hydrophilicity, can significantly improve the solubility of PROTACs, thereby enhancing their developability as therapeutic agents. The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, further contributing to improved solubility.

Modulating Cell Permeability

The relationship between PEG linkers and cell permeability is complex. While increased hydrophilicity can sometimes impede passive diffusion across the cell membrane, the flexible nature of PEG linkers can be advantageous. It is hypothesized that flexible linkers can allow the PROTAC to adopt a folded conformation, shielding its polar surface area and facilitating cell entry. However, there is an optimal range for PEG linker length, as excessively long chains can negatively impact permeability.

Impact on Ternary Complex Formation and Degradation Efficacy

The length of the PEG linker is a critical parameter that must be empirically optimized for each POI-E3 ligase pair. The linker's flexibility allows the PROTAC to adopt various conformations, increasing the likelihood of forming a stable and productive ternary complex. This directly translates to the degradation efficiency of the PROTAC, which is typically measured by the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of protein degradation).

Data Presentation: Quantitative Impact of PEG Linkers

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the physicochemical properties, degradation efficacy, and cell permeability of PROTACs.

Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs

| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) |

| PROTAC 1 | Alkyl | 785.9 | 4.2 | 165.2 |

| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 |

| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 |

Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area.

Table 2: Influence of PEG Linker Length on Degradation Efficacy of Targeting Various Proteins

| Target Protein | Linker Length (atoms) | DC50 | Dmax (%) |

| ERα | 9 | >10 µM | ~50 |

| ERα | 12 | ~5 µM | ~75 |

| ERα | 16 | ~1 µM | ~95 |

| ERα | 19 | ~5 µM | ~70 |

| ERα | 21 | >10 µM | ~60 |

| TBK1 | < 12 | No degradation | - |

| TBK1 | 21 | 3 nM | 96 |

| TBK1 | 29 | 292 nM | 76 |

DC50 and Dmax values are cell-line dependent.

Table 3: Impact of Linker Composition on Caco-2 Permeability of Androgen Receptor PROTACs

| PROTAC | Linker Composition | Apparent Permeability (Papp) A to B (10⁻⁶ cm/s) |

| PROTAC A | Alkyl | 0.35 |

| PROTAC B | PEG | <0.1 |

| PROTAC C | Alkyl | 0.24 |

| PROTAC D | PEG | <0.1 |

Caco-2 permeability is a measure of a compound's ability to cross the intestinal epithelial barrier and is an indicator of oral bioavailability.

Table 4: Pharmacokinetic Parameters of PROTACs with Different Linkers

| PROTAC | Linker Type | Cmax (ng/mL) | AUC (ng·h/mL) | Oral Bioavailability (%) |

| ARV-110 | Rigid | - | - | 23.83 (rat), 37.89 (mouse) |

| ARD-2585 | Not Specified | - | - | 51 (mouse) |

Pharmacokinetic data is highly dependent on the specific PROTAC, formulation, and animal model.

Experimental Protocols

This section provides detailed methodologies for key experiments in the design and evaluation of PROTACs with PEG linkers.

Synthesis of an Amide-Linked PROTAC with a PEG Linker

This protocol describes a general procedure for the amide coupling of a carboxylic acid-functionalized component with an amine-functionalized PEG linker, followed by deprotection and coupling to the final component.

Step 1: Amide Coupling of Component A with Amine-PEG-Boc

-

Reagents and Materials:

-

Component A-COOH (1.0 eq)

-

Amine-PEGn-Boc (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

-

Standard glassware for organic synthesis under a nitrogen atmosphere

-

-

Procedure:

-

Dissolve Component A-COOH in anhydrous DMF under a nitrogen atmosphere.

-

Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add the Amine-PEGn-Boc to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield Component A-PEGn-Boc.

-

Step 2: Boc Deprotection

-

Reagents and Materials:

-

Component A-PEGn-Boc

-

DCM

-

TFA

-

-

Procedure:

-

Dissolve Component A-PEGn-Boc in DCM.

-

Add TFA (typically 20-50% v/v) to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used in the next step without further purification.

-

Step 3: Final Amide Coupling

-

Procedure:

-

Follow the procedure outlined in Step 1, using the deprotected Component A-PEGn-NH2 and a carboxylic acid-functionalized Component B as the coupling partners.

-

Purify the final PROTAC by preparative HPLC to obtain the desired product.

-

Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol outlines the steps for treating cells with a PROTAC and analyzing the target protein levels via Western blot.

-

Materials and Reagents:

-

Cell line expressing the target protein

-

PROTAC compound and vehicle control (e.g., DMSO)

-

Cell culture medium and supplements

-

Ice-cold PBS

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

-

-

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC for a specified time. Include a vehicle-only control.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation and SDS-PAGE: Normalize the protein concentrations, add Laemmli sample buffer, and boil the samples. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Wash the membrane, apply the ECL substrate, and capture the chemiluminescent signal. Quantify the band intensities and normalize them to the loading control to determine the extent of protein degradation.

-

Ternary Complex Formation Assay using Surface Plasmon Resonance (SPR)

This protocol describes a general method for assessing the formation and kinetics of the POI-PROTAC-E3 ligase ternary complex using SPR.

-

Materials and Reagents:

-

Purified POI, E3 ligase, and PROTAC

-

SPR instrument and sensor chips (e.g., CM5)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP+)

-

-

Procedure:

-

Ligand Immobilization: Immobilize the E3 ligase onto the sensor chip surface via amine coupling.

-

Binary Interaction Analysis (PROTAC to E3 Ligase): Inject a series of PROTAC concentrations over the immobilized E3 ligase surface to determine the binary binding affinity (KD).

-

Ternary Complex Analysis: Prepare a constant concentration of the POI in the running buffer. Prepare a dilution series of the PROTAC and mix each concentration with the constant concentration of the POI. Inject these mixtures over the immobilized E3 ligase surface.

-

Data Analysis: Analyze the sensorgrams to determine the ternary complex binding affinity and kinetics. Calculate the cooperativity factor (α), which is the ratio of the binary KD to the ternary KD, to assess the stability of the ternary complex.

-

Pharmacokinetic Analysis of PROTACs in Mice

This protocol provides a general workflow for evaluating the pharmacokinetic properties of a PROTAC in a mouse model.

-

Materials and Reagents:

-

PROTAC compound formulated for administration (e.g., in a solution for intravenous or oral gavage)

-

Male C57BL/6 mice (or other appropriate strain)

-

Blood collection supplies (e.g., EDTA-coated tubes, syringes)

-

Centrifuge

-

LC-MS/MS system for bioanalysis

-

-

Procedure:

-

Dosing: Administer the PROTAC to mice via the desired route (e.g., intravenous bolus or oral gavage) at a specific dose.

-

Blood Sampling: Collect blood samples from the mice at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Sample Analysis: Extract the PROTAC from the plasma samples (e.g., via protein precipitation) and quantify its concentration using a validated LC-MS/MS method.

-

Pharmacokinetic Parameter Calculation: Use pharmacokinetic software to calculate key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and oral bioavailability.

-

Visualization of Key Pathways and Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate the fundamental signaling pathway of PROTAC-mediated protein degradation and a typical experimental workflow for PROTAC development.

Caption: PROTAC-mediated protein degradation pathway.

Caption: A typical experimental workflow for PROTAC development.

Conclusion

PEG linkers are a cornerstone of modern PROTAC design, offering a versatile tool to modulate the physicochemical and pharmacological properties of these innovative therapeutics. By carefully considering the length and composition of the PEG linker, researchers can optimize solubility, cell permeability, and the geometry of the ternary complex to achieve potent and selective protein degradation. The "trial-and-error" approach to linker design is progressively being supplanted by more rational, data-driven strategies. As our understanding of the intricate interplay between the linker, the POI, and the E3 ligase deepens, aided by advanced structural biology and computational modeling, the path is paved for the development of PROTACs with superior therapeutic profiles. This guide provides a foundational framework of data and protocols to aid researchers in navigating the complexities of PROTAC design and unlocking the full potential of targeted protein degradation.

References

The Crucial Hinge: An In-depth Technical Guide to Bifunctional Linkers in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals